molecular formula C16H22N6S B6441478 4,5-dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine CAS No. 2549024-38-4

4,5-dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine

Cat. No.: B6441478
CAS No.: 2549024-38-4
M. Wt: 330.5 g/mol
InChI Key: GYIJZFJMDIDRPG-UHFFFAOYSA-N
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Description

4,5-Dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is a structurally complex heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 5, a methylsulfanyl group at position 2, and a piperazine ring linked to a 5-methylpyrimidin-4-yl moiety. The presence of the piperazine group enhances solubility and bioavailability, while the methyl and methylsulfanyl substituents influence electronic properties and steric interactions, which are critical for target binding .

Properties

IUPAC Name

4,5-dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6S/c1-11-9-17-10-18-14(11)21-5-7-22(8-6-21)15-12(2)13(3)19-16(20-15)23-4/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIJZFJMDIDRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)C3=NC(=NC(=C3C)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with other pyrimidine-based derivatives but exhibits distinct features:

  • Chlorinated Pyrimidine Derivatives: A related compound, 4-chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine (CAS: 339017-81-1), replaces the 4,5-dimethyl groups with chlorine atoms.
  • Oxazolo[4,5-d]pyrimidine Derivatives : Compounds such as 7-(4-(methylsulfonyl)piperazin-1-yl)-2-(4-methylphenyl)-5-phenyl-oxazolo[4,5-d]pyrimidine (melting point: 289–291°C) feature sulfonyl groups on the piperazine ring, which increase polarity and thermal stability compared to the methylsulfanyl group in the target compound. The sulfonyl moiety also improves hydrogen-bonding capacity, which may enhance target affinity .
  • Thieno[3,2-d]pyrimidine Derivatives: Patent EP 2 402 347 A1 describes compounds like (S)-1-(4-((2-(1H-indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-aminopropan-1-one (molecular weight: 519.3 g/mol). These derivatives incorporate morpholino and indazole groups, which confer distinct pharmacological profiles compared to the simpler methylpyrimidinyl substituents in the target compound .

Physicochemical Properties

Compound Class Key Substituents Melting Point (°C) Molecular Weight (g/mol) Synthesis Yield (%)
Target Compound 4,5-dimethyl, 2-methylsulfanyl Not reported ~400 (estimated) Not reported
Chlorinated Pyrimidine 4,6-dichloro, 2-methylsulfanyl Not reported 403.35 Not reported
Oxazolo-pyrimidine 4-sulfonylpiperazine 192–291 450–550 (estimated) 71–77
Thieno-pyrimidine Morpholino, indazole Not reported 519.3 Not reported
  • Melting Points : The oxazolo-pyrimidine derivatives exhibit higher melting points (up to 291°C) due to strong intermolecular interactions from sulfonyl groups. In contrast, the target compound’s methyl and methylsulfanyl groups likely reduce melting points via weaker van der Waals forces.
  • Synthesis Yields : Oxazolo-pyrimidines achieve yields of 71–77% via methylsulfonyl or tosyl group incorporation, suggesting efficient synthetic routes for sulfonyl derivatives. Chlorinated pyrimidines (e.g., ) show lower yields (42–52%), possibly due to steric hindrance or side reactions with chlorine substituents .

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